molecular formula C9H14O2 B1492324 (1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol CAS No. 2166287-73-4

(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol

Cat. No. B1492324
CAS RN: 2166287-73-4
M. Wt: 154.21 g/mol
InChI Key: CPHLQHDEWIKFEY-BDAKNGLRSA-N
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Description

(1S,2R)-2-(2-Methoxyethynyl)cyclohexan-1-ol, also known as MEC, is an organic compound that has recently gained attention for its potential use in scientific research applications. MEC is a cyclic ether and is a colorless liquid at room temperature. It is a versatile compound with a wide range of applications in organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Organophosphorus Compounds

Studies on organophosphorus compounds have demonstrated reactions of ketones with specific reagents to form new compounds, highlighting methods that could be relevant for manipulating structures similar to "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" (Scheibye et al., 1982).

Palladium-catalyzed Synthesis

Research on the palladium-catalyzed synthesis of tetrahydrofurans from 4-yn-1-ols suggests a pathway that could potentially be applied to derivatives of cyclohexan-1-ol for the synthesis of cyclic compounds with various functional groups (Gabriele et al., 2000).

Structural Interconversion

Investigations into the pH-dependent structural interconversion of cyclohexan-1-one derivatives reveal insights into how environmental conditions can affect the structure and reactivity of cyclohexan-1-ol derivatives, offering potential applications in sensor technology or in the study of reaction mechanisms (Pană et al., 2017).

Hydrodeoxygenation of Lignin-derived Phenols

The selective hydrodeoxygenation of lignin-derived phenols to alkyl cyclohexanols over a Ru-solid base bifunctional catalyst points to applications in converting biomass into valuable chemical intermediates. This research may guide the development of catalysts for the efficient transformation of compounds like "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" into industrially relevant materials (Xu et al., 2016).

Molecular Recognition

The use of optically pure cyclohexan-1-ol derivatives for molecular recognition via NMR and fluorescence spectroscopy showcases the potential for these compounds in analytical chemistry, particularly in the enantiomeric discrimination of molecules, which could extend to the study and separation of enantiomers of "(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol" (Khanvilkar & Bedekar, 2018).

properties

IUPAC Name

(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8-10H,2-5H2,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHLQHDEWIKFEY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC#CC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC#C[C@H]1CCCC[C@@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Reactant of Route 2
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Reactant of Route 3
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Reactant of Route 4
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Reactant of Route 5
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol
Reactant of Route 6
(1S,2R)-2-(2-methoxyethynyl)cyclohexan-1-ol

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